N-(4-Bromo-2-chlorophenyl)acetamide CAS number 3460-23-9
N-(4-Bromo-2-chlorophenyl)acetamide CAS number 3460-23-9
An In-depth Technical Guide to N-(4-Bromo-2-chlorophenyl)acetamide (CAS 3460-23-9)
Introduction: A Versatile Halogenated Intermediate
N-(4-Bromo-2-chlorophenyl)acetamide, registered under CAS number 3460-23-9, is a halogenated aromatic amide that serves as a crucial building block in synthetic organic chemistry. Its structure, featuring a substituted phenyl ring with bromine and chlorine atoms, along with an amide functional group, makes it a valuable precursor for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview for researchers and drug development professionals, detailing its chemical properties, a validated synthesis protocol, key applications, and essential safety protocols. The strategic placement of its functional groups allows for a variety of chemical transformations, positioning it as a key intermediate in the development of novel pharmaceutical compounds and other fine chemicals.[2][3]
Molecular Structure and Chemical Identity
The structural foundation of N-(4-Bromo-2-chlorophenyl)acetamide is an acetanilide core, substituted at the ortho-position with a chlorine atom and at the para-position with a bromine atom. This specific arrangement of halogens and the amide linkage dictates its reactivity and potential for further functionalization.
Caption: Chemical Structure of N-(4-Bromo-2-chlorophenyl)acetamide.
Table 1: Chemical Identifiers and Properties This table summarizes the key identifiers and physicochemical properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 3460-23-9 | [1][4] |
| IUPAC Name | N-(4-bromo-2-chlorophenyl)acetamide | [1][3][5] |
| Molecular Formula | C₈H₇BrClNO | [1][3][6] |
| Molecular Weight | 248.51 g/mol | [1][3][5] |
| InChI Key | MITWNEIUIPGZKR-UHFFFAOYSA-N | [1][3][5] |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)Br)Cl | [1][3] |
| Appearance | White to cream solid/crystals | [5][7] |
| Melting Point | 151-152 °C | [3][6] |
| Boiling Point | 367.8±32.0 °C at 760 mmHg | [6] |
| Solubility | Soluble in hot methanol | [3] |
| Purity | ≥98% | [5][8] |
Synthesis Protocol: A Validated Laboratory Method
The synthesis of N-(4-Bromo-2-chlorophenyl)acetamide is typically achieved through the electrophilic bromination of N-(2-chlorophenyl)acetamide. The following protocol is a self-validating system, incorporating in-process monitoring and standard purification techniques to ensure high purity and yield of the final product.
Causality and Experimental Rationale
The choice of reagents is critical for the success of this synthesis. N-(2-chlorophenyl)acetamide is the logical starting material. Selectfluor is employed as an efficient and relatively safe electrophilic fluorinating agent which, in the presence of a bromide source like HBr, acts as an in-situ generator of an electrophilic bromine species ("Br+"). Hydrobromic acid (HBr) serves as both a bromide source and a catalyst. The reaction is quenched with sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine. Dichloromethane (CH₂Cl₂) is used for extraction due to its immiscibility with water and its ability to effectively dissolve the organic product. Finally, silica gel column chromatography is the standard for purifying the product from any remaining starting material or by-products.
Caption: Workflow for the synthesis of N-(4-Bromo-2-chlorophenyl)acetamide.
Step-by-Step Experimental Protocol
This protocol is adapted from established synthetic procedures.[2]
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Reaction Setup: To a stirred suspension of N-(2-chlorophenyl)acetamide (75 mg, 0.5 mmol) and Selectfluor (213 mg, 0.6 mmol) in water (3.0 mL), add hydrobromic acid (HBr, 40% aqueous solution, 0.08 mL, 0.55 mmol).
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature.
-
In-Process Control: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed (typically within 5 minutes).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2.0 mL) followed by additional water (20.0 mL). This step neutralizes any excess electrophilic bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic phase with dichloromethane (CH₂Cl₂) (3 x 10.0 mL).
-
Drying and Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude residue.
-
Purification: Purify the residue by silica gel column chromatography using a petroleum ether-ethyl acetate (6:1, v/v) eluent system.
-
Final Product: Collect the relevant fractions and evaporate the solvent to afford N-(4-Bromo-2-chlorophenyl)acetamide as a white solid (expected yield: ~95%).
Applications in Pharmaceutical and Chemical Research
The primary value of N-(4-Bromo-2-chlorophenyl)acetamide lies in its role as a versatile chemical intermediate.[2][3] The presence of three distinct reactive sites—the amide linkage and the two halogen atoms—allows for diverse synthetic manipulations.
-
Pharmaceutical Synthesis: It is a key starting material or intermediate in the synthesis of various pharmaceutical compounds.[1][3] The N-acetylphenyl scaffold is a common feature in many biologically active molecules. The halogen atoms can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.
-
Agrochemical Development: Similar to pharmaceuticals, the halogenated acetanilide structure is relevant in the design of new agrochemicals.
-
Precursor for Novel Compounds: Researchers utilize this compound to develop new organic molecules with potential applications in material science and other fields.[1]
-
Potential Biological Activity: While primarily used as an intermediate, preliminary research suggests that N-(4-Bromo-2-chlorophenyl)acetamide itself and its derivatives may possess inherent biological activities. Studies have indicated potential antimicrobial and anticancer properties, although these findings require further in-depth investigation to understand the mechanisms of action.[1] The design of new bioactive agents often leverages the structural features present in this molecule.[9][10]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage of N-(4-Bromo-2-chlorophenyl)acetamide are paramount to ensure safety. The compound is classified with several hazards that require appropriate precautions.[8][11]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard | H302 | Harmful if swallowed. | [5] |
| H315 | Causes skin irritation. | [5][8][11] | |
| H319 | Causes serious eye irritation. | [5][8][11] | |
| H335 | May cause respiratory irritation. | [5][8][11] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [5][8][11] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8][11] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [8][11] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][8][11] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear a lab coat.
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH- or CEN-certified respirator.[8]
-
Storage and Stability
-
Conditions: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed to prevent moisture ingress.[3][8][11]
-
Incompatibilities: Store away from strong oxidizing agents.[3][8]
-
Stability: The compound is stable under recommended storage conditions.[8]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][11]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][11]
-
Eye Contact: Rinse cautiously with water for several minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[11]
References
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Chemsrc. (n.d.). 4-bromo-2-chloropyrimidine | CAS#:3460-23-9. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). N-(4-Bromo-2-chlorophenyl)acetamide. Retrieved from [Link]
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Thermo Fisher Scientific. (2016). SAFETY DATA SHEET. Retrieved from [Link]
-
IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Bromo-2'-chloroacetanilide. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Retrieved from [Link]
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